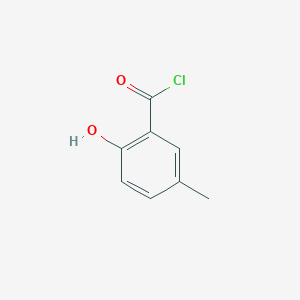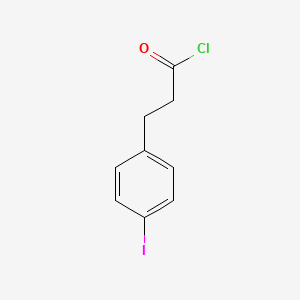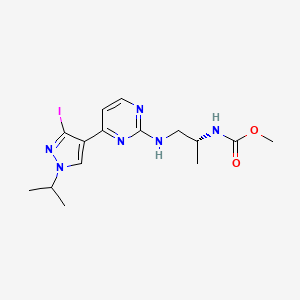
Methyl (R)-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This particular compound features a unique structure with an iodine-substituted pyrazole ring, making it of interest for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include iodine, isopropyl groups, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow systems and solid catalysts to enhance the efficiency and yield of the reactions. For example, the use of dimethyl carbonate as a carbamoylating agent in a flow system over solid catalysts has been shown to be effective . This method is environmentally friendly and reduces the need for hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl ®-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of Methyl ®-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and conformational changes in the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbamates like ethyl carbamate and phenyl carbamate. These compounds share the carbamate functional group but differ in their substituents and overall structure .
Uniqueness
What sets Methyl ®-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate apart is its iodine-substituted pyrazole ring, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized applications where other carbamates may not be as effective .
Eigenschaften
Molekularformel |
C15H21IN6O2 |
|---|---|
Molekulargewicht |
444.27 g/mol |
IUPAC-Name |
methyl N-[(2R)-1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H21IN6O2/c1-9(2)22-8-11(13(16)21-22)12-5-6-17-14(20-12)18-7-10(3)19-15(23)24-4/h5-6,8-10H,7H2,1-4H3,(H,19,23)(H,17,18,20)/t10-/m1/s1 |
InChI-Schlüssel |
VWEMYHDJVJQLKH-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CNC1=NC=CC(=N1)C2=CN(N=C2I)C(C)C)NC(=O)OC |
Kanonische SMILES |
CC(C)N1C=C(C(=N1)I)C2=NC(=NC=C2)NCC(C)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


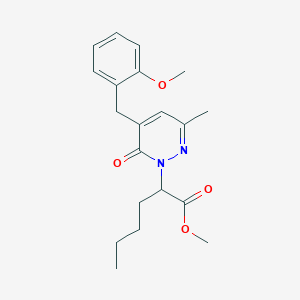
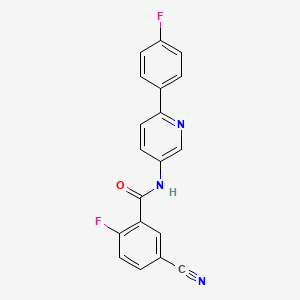

![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
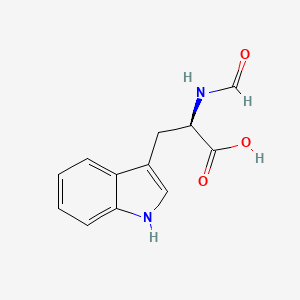
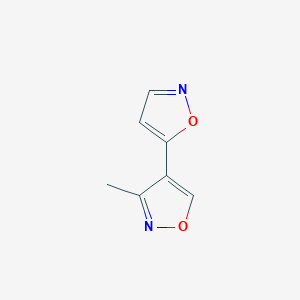


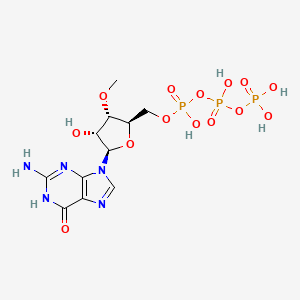
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
